Home > Products > Screening Compounds P102383 > N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)thio]acetamide
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)thio]acetamide -

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)thio]acetamide

Catalog Number: EVT-5140998
CAS Number:
Molecular Formula: C12H12FN3OS2
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer agents: Many 1,3,4-thiadiazole derivatives exhibit antitumor activity through various mechanisms, including inhibiting tumor cell proliferation, inducing apoptosis, and modulating specific signaling pathways [, , , , , ].
  • Antimicrobial agents: This compound's structural features might contribute to antibacterial or antifungal activity, as observed in other 1,3,4-thiadiazole-based compounds [, , , , ].
  • Antioxidant agents: The presence of the thiadiazole ring and thioether linkage may confer antioxidant properties to this compound, potentially enabling its use in preventing oxidative stress-related damage [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound was synthesized using a “cost-effective” approach as a novel non-condensed pyrazoline-bearing hybrid molecule. It incorporates a 1,3,4-thiadiazole ring, a dichloroacetic acid moiety, and a pyrazoline group. The compound was screened in vitro for anticancer activity using the NCI DTP protocol (“60 lines screening”).

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives

    Compound Description: This series of compounds was designed as potential tyrosine kinase inhibitors with anticancer activity. The specific compound N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, with a methoxy group in the meta position of the phenyl ring, showed significant cytotoxic activity against PC3 (prostate cancer) and SKNMC (neuroblastoma) cell lines.

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

    Compound Description: This series of 1,3,4‐thiadiazole derivatives were synthesized and evaluated for their anticancer activity by inducing apoptosis. Compounds with chlorine atoms at the meta (3-Cl) and para (4-Cl) positions on the phenyl ring demonstrated the most potent activation of caspases 3 and 9, which are crucial for apoptosis, in the MCF7 (breast cancer) cell line.

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

    Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and evaluated for their in vitro anticancer activity. Notably, the compound with a methoxy group at the meta position (m-OCH3) on the phenyl ring exhibited the most potent anticancer activity against the MDA (breast cancer) cell line (IC50 = 9 μM), even surpassing the activity of the reference drug imatinib (IC50 = 20 μM).

2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide

    Compound Description: This compound serves as a versatile precursor for synthesizing diverse heterocyclic derivatives. It is prepared by reacting 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate. This compound can be further modified to incorporate coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings, leading to the creation of various polyfunctionally substituted heterocyclic compounds.

N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)amino)acetamide derivatives

    Compound Description: This series of compounds was designed as potential anticonvulsant agents. These compounds contain both 1,3,4-thiadiazole and 1,2,4-triazole rings in their structure. The anticonvulsant activity was evaluated using the pentylenetetrazole (PTZ)-induced convulsions method. One compound, with specific substitutions (not disclosed in the abstract), displayed promising anticonvulsant activity, achieving 80% protection against PTZ-induced convulsions at a dose of 20 mg/kg.

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

    Compound Description: The compound was synthesized via a reaction between 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine. The structure was characterized by single-crystal X-ray diffraction, revealing a trans configuration with respect to the C=O and N—H bonds. Additionally, an intramolecular S⋯O interaction was observed.

2-Alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamide derivatives

    Compound Description: This series of compounds were synthesized as potential local anesthetic agents and their activities were tested using the rat sciatic nerve model. They feature a thiophene ring linked to the thiadiazole core through a methylene bridge, which is a notable structural difference from the other related compounds.

2-(4-Bromophenoxy)-N-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: The structure of this compound was determined through single-crystal X-ray diffraction. It exhibits a near-planar conformation of its three rings. In the crystal structure, intermolecular hydrogen bond interactions are observed, specifically N—H⋯N and C—H⋯O, leading to the formation of ribbons with distinct graph-set motifs.

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

    Compound Description: This compound, a pyrazolone-thiadiazole hybrid, was synthesized as a potential 5-lipoxygenase (5-LOX) inhibitor. Molecular docking studies were conducted to assess its anti-inflammatory potency. The results suggested its potential as a 5-LOX inhibitor, warranting further structural optimization and in-depth investigations.

3-(5-Aryl-1,3,4-thiadiazol-2-yl)-1-(β-D-glucopyranosyl)-5-alkyl-2-thio-4-imidazolidinones

    Compound Description: These compounds combine a 1,3,4-thiadiazole ring with an imidazolidinone ring system linked by a thioether bridge. The synthesis involves introducing a β-D-glucopyranosyl moiety to the imidazolidinone nitrogen. The compounds were tested for antifungal activity against Cephalosporium sacchari, Colletotrichum falcate, and Helminthosporium oryzae.

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

    Compound Description: This compound, characterized by single-crystal X-ray diffraction, contains both 1,3,4-thiadiazole and thiazolidin-4-one ring systems. The structure reveals a twisted conformation of the thiazolidinone ring, with the 4-methoxyphenyl ring nearly perpendicular to the thiadiazole ring.

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin

    Compound Description: This compound was synthesized by alkylating 7-mercapto-4-methylcoumarin with 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole. Its structure, determined using 1D and 2D NMR techniques, highlights the presence of a coumarin moiety connected to a thiadiazole ring through a flexible ethyl sulfide linker.

N-[4-Acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide Derivatives

    Compound Description: These compounds were synthesized through a multistep process and characterized by various spectroscopic methods. They incorporate both 1,3,4-thiadiazole and 1,2,3-triazole ring systems. The synthesis involved the construction of the thiadiazole ring, followed by the introduction of the triazole ring through a cycloaddition reaction.

N,Nâ-(5-(6-(4-Substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide Derivatives

    Compound Description: These compounds, incorporating 1,3,4-thiadiazole, imidazo[2,1-b][1,3,4]thiadiazole, and pyrimidine rings, were synthesized and evaluated for their antibacterial activity. The synthesis involved a multistep process, including the formation of the pyrimidine ring, followed by the construction of the imidazothiadiazole system.

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

    Compound Description: The structure of this compound was solved using single-crystal X-ray diffraction. The molecule shows a dihedral angle of 32.93(16)° between the chlorophenyl and thiadiazole rings. Intermolecular hydrogen bonding, specifically N—H⋯N and N—H⋯O, contributes to the crystal packing.

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds

    Compound Description: These compounds, containing thiazolidinone and quinazolinone moieties linked via a thioacetamide bridge, were synthesized and evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The compounds exhibited mild-to-moderate cytotoxic activity against both cell lines.

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives

    Compound Description: These compounds feature two 1,3,4-thiadiazole rings connected by a thioacetamide bridge and were synthesized as potential anticancer agents. The compounds were tested against MCF-7 and A549 cancer cell lines, with one derivative showing promising activity against both, comparable to cisplatin.

Properties

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)thio]acetamide

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide

Molecular Formula

C12H12FN3OS2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C12H12FN3OS2/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,16,17)

InChI Key

IIASZUOCGVXMNL-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)F

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.